molecular formula C9H6Cl2N2O B100378 2-cyano-N-(2,4-dichlorophenyl)acetamide CAS No. 17722-32-6

2-cyano-N-(2,4-dichlorophenyl)acetamide

Cat. No. B100378
CAS RN: 17722-32-6
M. Wt: 229.06 g/mol
InChI Key: XSNWFABKENMBQB-UHFFFAOYSA-N
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Description

The compound "2-cyano-N-(2,4-dichlorophenyl)acetamide" is not directly described in the provided papers. However, the papers do discuss various substituted acetamides, which are structurally related to the compound . These acetamides are characterized by the presence of a phenyl group attached to the nitrogen atom of the acetamide moiety and various substituents on the phenyl ring, such as chloro, methyl, nitro, and fluoro groups .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent such as acetic anhydride or acetyl chloride. For instance, N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Although the specific synthesis of "2-cyano-N-(2,4-dichlorophenyl)acetamide" is not detailed, similar synthetic strategies could be employed, adjusting the starting materials and conditions to introduce the cyano group at the appropriate position.

Molecular Structure Analysis

The molecular structures of related acetamides show that these compounds can form various intermolecular and intramolecular hydrogen bonds, such as N—H⋯O and C—H⋯O, which can influence the crystal packing and stability of the compounds . The presence of different substituents on the phenyl ring can lead to different conformational preferences and packing motifs in the solid state.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "2-cyano-N-(2,4-dichlorophenyl)acetamide." However, acetamides in general can undergo various chemical transformations, such as cyclization reactions to form heterocyclic compounds . The presence of functional groups like cyano and chloro could potentially offer sites for further chemical modifications, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides can be influenced by the nature of the substituents on the phenyl ring. For example, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects upon varying the polarity of the solvent . Similar studies could be conducted on "2-cyano-N-(2,4-dichlorophenyl)acetamide" to understand its behavior in different environments. The crystal structures of related compounds suggest that intermolecular interactions, such as hydrogen bonding and halogen⋯π interactions, can significantly affect the physical properties of these materials .

Scientific Research Applications

Quantum Chemical Properties

  • Conformation and Spectroscopic Properties : 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide has been studied using density functional theory (DFT), revealing detailed vibrational assignments, molecular electrostatic potential, atomic charges, and electronic exchange interactions. These studies are crucial for predicting sites and relative reactivities towards electrophilic and nucleophilic attack, as well as understanding absorption wavelengths in the UV–vis region (Choudhary et al., 2014).

Synthesis and Reactivity

  • Utility in Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide serves as an important intermediate for the synthesis of various heterocyclic systems. Its method of preparation and chemical reactivity have been comprehensively surveyed (Gouda et al., 2015).
  • Synthesis of Phenoxyacetamide Derivatives : This compound has been used in the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which showed potential as insecticidal agents against the cotton leafworm (Rashid et al., 2021).

Molecular Structure and Characterization

  • Crystal Structure Analysis : The crystal system, unit-cell dimensions, and space group of N-(2,4-dichlorophenyl)acetamide have been reported, providing insights into bond parameters and molecular interactions (Gowda et al., 2007).
  • NMR Spectral Studies : Extensive 1H and 13C NMR spectral studies have been conducted on N-(j, k-Dichlorophenyl)-acetamides, aiding in the understanding of chemical shifts and structural properties (Gowda & Gowda, 2007).

Synthesis and Application in Photovoltaic Cells

  • Synthesis and Bioactivity of Benzothiazolinone Acetamide Analogs : Study on the synthesis, vibrational spectra, electronic properties, and the potential use of benzothiazolinone acetamide analogs in dye-sensitized solar cells (DSSCs) for photo-voltaic efficiency (Mary et al., 2020).

Antiviral Properties

  • Therapeutic Effect Against Japanese Encephalitis : A novel anilidoquinoline derivative of this compound showed significant antiviral and antiapoptotic effects against Japanese encephalitis, demonstrating potential therapeutic efficacy (Ghosh et al., 2008).

properties

IUPAC Name

2-cyano-N-(2,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNWFABKENMBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351184
Record name 2-cyano-N-(2,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,4-dichlorophenyl)acetamide

CAS RN

17722-32-6
Record name 2-Cyano-N-(2,4-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17722-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(2,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KE Saadon, NMH Taha, NA Mahmoud… - Journal of the Iranian …, 2022 - Springer
A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino …
Number of citations: 25 link.springer.com
STF Cheung - 2017 - thesis.library.caltech.edu
Glycosaminoglycans (GAGs) are sulfated polysaccharides that play key roles in many cellular processes, ranging from viral invasion and cancer metastasis to neuronal development. …
Number of citations: 2 thesis.library.caltech.edu

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